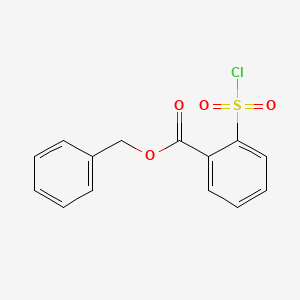

Benzyl 2-(chlorosulfonyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64548-31-8 |

|---|---|

Molecular Formula |

C14H11ClO4S |

Molecular Weight |

310.8 g/mol |

IUPAC Name |

benzyl 2-chlorosulfonylbenzoate |

InChI |

InChI=1S/C14H11ClO4S/c15-20(17,18)13-9-5-4-8-12(13)14(16)19-10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

VWEFHTQEDKCERN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of Benzyl 2 Chlorosulfonyl Benzoate

Nucleophilic Substitutions at the Sulfonyl Chloride Center

The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, readily undergoing nucleophilic substitution reactions. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it susceptible to attack by a wide range of nucleophiles.

Formation of Sulfonamide Derivatives: Reaction with Amines and Aniline (B41778) Analogues

The reaction of sulfonyl chlorides with primary or secondary amines is a classic and widely used method for the synthesis of sulfonamides. nih.govresearchgate.net This reaction is of significant importance due to the prevalence of the sulfonamide functional group in many pharmaceutical agents. nih.govresearchgate.net

The fundamental transformation involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid generated during the reaction.

Research has shown that various amines and aniline analogues can be successfully coupled with sulfonyl chlorides to produce a diverse library of sulfonamide derivatives. researchgate.net For instance, studies on the reactions of benzyl (B1604629) halides with aromatic amines have provided insights into the electronic effects of substituents on the amine's nucleophilicity. ias.ac.in Electron-releasing groups on the aniline ring generally increase the reaction rate, while electron-withdrawing groups decrease it. ias.ac.in

| Sulfonyl Chloride | Amine/Aniline Analogue | Product (Sulfonamide) | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | Aniline | N-Phenylbenzenesulfonamide | nih.gov |

| p-Toluenesulfonyl chloride | Benzylamine | N-Benzyl-4-methylbenzenesulfonamide | acs.org |

| Dansyl chloride | Glycine | Dansylglycine | researchgate.net |

The formation of sulfonamides from sulfonyl chlorides and amines is typically carried out in the presence of a base to scavenge the HCl produced. researchgate.net Common bases include pyridine (B92270), triethylamine (B128534), or an excess of the amine reactant itself. The choice of solvent can also influence the reaction rate and yield.

While the reaction often proceeds readily, certain substrates, such as weakly nucleophilic anilines, may require catalysts to facilitate the amination. nih.gov For example, pyridine is sometimes used not only as a base but also as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate. In some cases, palladium-catalyzed methods have been developed for the synthesis of arylsulfonyl chlorides and their subsequent conversion to sulfonamides under mild conditions. nih.gov

Although the synthesis of sulfonamides is often straightforward, challenges can arise during the isolation and purification of the final products. researchgate.netacs.org Side reactions, such as the hydrolysis of the sulfonyl chloride, can lead to the formation of sulfonic acids, which can complicate the workup procedure.

Purification of the sulfonamide product often involves techniques like recrystallization or column chromatography. acs.org The choice of the appropriate solvent system is crucial for achieving high purity. In some instances, the crude reaction mixture containing the sulfonyl chloride is directly treated with an amine to form the sulfonamide, which can then be purified. nih.gov

Synthesis of Sulfonate Esters via Alcoholysis

In addition to amines, alcohols can also act as nucleophiles, reacting with sulfonyl chlorides to form sulfonate esters. This reaction, known as alcoholysis, is a common method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com

The mechanism involves the attack of the alcohol's oxygen atom on the electrophilic sulfur of the sulfonyl chloride, followed by the loss of a proton and the chloride ion. youtube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the generated HCl. youtube.com The formation of sulfonate esters proceeds with retention of configuration at the alcohol's stereocenter. youtube.com

| Sulfonyl Chloride | Alcohol | Product (Sulfonate Ester) | Reference |

|---|---|---|---|

| Methanesulfonyl chloride | Ethanol (B145695) | Ethyl methanesulfonate | youtube.com |

| p-Toluenesulfonyl chloride | Cyclohexanol | Cyclohexyl p-toluenesulfonate | youtube.comnih.gov |

| Trifluoromethanesulfonyl chloride | Benzyl alcohol | Benzyl trifluoromethanesulfonate | youtube.com |

Reactivity with Other Nucleophiles (e.g., Organometallic Reagents for Carbon-Sulfur Bond Formation)

The electrophilic nature of the sulfonyl chloride group allows it to react with a variety of other nucleophiles, including organometallic reagents. These reactions are particularly useful for the formation of carbon-sulfur bonds, leading to the synthesis of sulfones.

For instance, Grignard reagents (R-MgX) can react with sulfonyl chlorides, although the reaction can be complex. A more common and effective approach for creating C-S bonds involves the reaction of organometallic reagents with sulfinate esters or other sulfur-based electrophiles. researchgate.net However, direct reaction with sulfonyl chlorides can be achieved under specific conditions.

Reactivity and Transformations of the Benzoate (B1203000) Ester Moiety

The benzoate ester group in Benzyl 2-(chlorosulfonyl)benzoate offers another site for chemical modification. The ester can undergo nucleophilic acyl substitution, although it is generally less reactive than the sulfonyl chloride.

One of the most common transformations of a benzyl ester is its cleavage. This can be achieved under various conditions, such as hydrogenolysis (catalytic hydrogenation), which selectively removes the benzyl group to yield the corresponding carboxylic acid. This deprotection strategy is widely used in organic synthesis due to the mild conditions required.

The ester can also be hydrolyzed under acidic or basic conditions to give the carboxylic acid and benzyl alcohol. However, these conditions might also affect the sulfonyl chloride group. Saponification, using a base like sodium hydroxide, would lead to the carboxylate salt.

Furthermore, the ester can potentially undergo transesterification in the presence of another alcohol and a suitable catalyst. It could also react with strong nucleophiles like Grignard reagents, which would attack the carbonyl carbon of the ester.

The presence of both the sulfonyl chloride and the benzoate ester functionalities in this compound allows for sequential reactions, where one group is modified while the other remains intact, providing a versatile platform for the synthesis of complex molecules.

Selective Hydrolysis of the Benzyl Ester to the Carboxylic Acid

The selective hydrolysis of the benzyl ester in this compound to yield 2-(chlorosulfonyl)benzoic acid is a critical transformation that unmasks a carboxylic acid functionality while preserving the reactive sulfonyl chloride. This selectivity is achievable due to the differential reactivity of the two functional groups towards hydrolysis. Generally, sulfonyl chlorides are more susceptible to hydrolysis than esters. However, under specific, controlled conditions, the benzyl ester can be cleaved selectively.

For selective cleavage of the benzyl ester, methods that are mild towards the sulfonyl chloride group are preferred. Catalytic hydrogenolysis (e.g., H2, Pd/C) is a standard method for cleaving benzyl esters, but this would also likely reduce the sulfonyl chloride. Therefore, non-reductive methods are necessary. The use of certain Lewis acids or specific enzymatic conditions could potentially achieve the desired selectivity. For instance, tin(IV) chloride has been shown to induce the debenzylation of esters. researchgate.net Another approach involves the use of nickel boride in methanol (B129727), which has been reported to chemoselectively cleave benzyl esters in the presence of other functional groups. organic-chemistry.org

The successful selective hydrolysis would yield 2-(chlorosulfonyl)benzoic acid, a key intermediate for further synthetic manipulations, such as the formation of amides or other ester derivatives from the newly formed carboxylic acid.

Transesterification Reactions with Various Alcohols

Transesterification of the benzyl ester moiety in this compound with other alcohols provides a route to different ester derivatives while retaining the sulfonyl chloride for subsequent reactions. This reaction is typically catalyzed by an acid or a base, or can be promoted by specific metal catalysts. organic-chemistry.org

The general reaction involves the attack of an alcohol on the electrophilic carbonyl carbon of the benzyl ester, leading to a tetrahedral intermediate. Subsequent elimination of benzyl alcohol yields the new ester. The equilibrium can be driven towards the product by using an excess of the reacting alcohol or by removing the benzyl alcohol as it is formed.

A variety of alcohols can potentially be used for the transesterification of this compound. The reactivity would be expected to follow the order of primary > secondary > tertiary alcohols due to steric hindrance.

Table 1: Representative Transesterification Reactions of this compound

| Entry | Alcohol | Catalyst | Solvent | Temperature (°C) | Product |

| 1 | Methanol | H₂SO₄ (cat.) | Methanol | Reflux | Methyl 2-(chlorosulfonyl)benzoate |

| 2 | Ethanol | NaOEt (cat.) | Ethanol | Reflux | Ethyl 2-(chlorosulfonyl)benzoate |

| 3 | Isopropanol | Ti(OiPr)₄ (cat.) | Isopropanol | Reflux | Isopropyl 2-(chlorosulfonyl)benzoate |

| 4 | tert-Butanol | KOBu (cat.) | tert-Butanol | Reflux | tert-Butyl 2-(chlorosulfonyl)benzoate |

This table represents expected outcomes based on general transesterification principles, as specific experimental data for this compound is not widely published.

The choice of catalyst is crucial to avoid side reactions, particularly with the sulfonyl chloride group. Basic catalysts might also react with the sulfonyl chloride, so milder conditions or specific catalysts that favor ester exchange are preferable.

Intramolecular Cyclization and Rearrangement Processes

The proximate positioning of the benzyl ester and sulfonyl chloride groups on the benzene (B151609) ring allows for the possibility of intramolecular reactions, leading to the formation of new heterocyclic systems or rearranged products.

Formation of Benzo-Fused Heterocycles (e.g., Benzothiazines)

Intramolecular cyclization of derivatives of this compound can lead to the formation of benzo-fused heterocycles, such as benzothiazines. For example, if the benzyl ester is first converted to a primary amide (2-(chlorosulfonyl)benzamide), subsequent intramolecular reaction between the amide nitrogen and the sulfonyl chloride could, in principle, lead to a seven-membered cyclic sulfonamide.

A more direct route to a six-membered benzothiazine ring system involves the reaction of a derivative of 2-(chlorosulfonyl)benzoic acid with a dinucleophile. For instance, the reaction of 2-chlorosulfonylbenzoyl chloride with hydrazine (B178648) has been shown to produce 1,2,3,4-tetrahydro-1,2,3-benzothiadiazine-1,1,4-trione. semanticscholar.org By analogy, reaction of this compound with a suitable nitrogen-based nucleophile could initiate a cyclization cascade. For example, reaction with a primary amine followed by intramolecular attack of the newly formed sulfonamide onto the ester carbonyl could potentially lead to a benzothiazine derivative.

The synthesis of 2H-1,2-benzothiazine 1,1-dioxides has been achieved through various routes, including the reaction of 2-iodobenzenesulfonamide with ketone enolates. nih.gov The reaction of 2-aminobenzenesulfonamide (B1663422) with benzyl alcohols can also yield benzothiadiazine 1,1-dioxides. rsc.org These examples highlight the propensity of ortho-substituted benzenesulfonyl derivatives to undergo cyclization to form benzothiazine structures.

Investigation of Rearrangement Mechanisms

The study of rearrangement reactions in molecules like this compound can provide valuable mechanistic insights. While specific rearrangement studies on this compound are not extensively documented, related rearrangements in similar systems suggest potential pathways.

One well-known rearrangement involving a related structural motif is the benzilic acid rearrangement, where a 1,2-diketone rearranges to an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.org Although this compound does not possess a 1,2-dicarbonyl moiety, the principles of nucleophilic attack followed by migration could be relevant in certain transformations.

Rearrangements involving sulfonyl groups are also known. For instance, the Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of an activated aryl system. While the benzene ring in this compound is not typically activated for such a rearrangement, derivatives with appropriate substituents could potentially undergo such processes.

Further investigation into the behavior of this compound under various conditions, particularly with strong bases or under thermal or photochemical stimulation, could reveal novel rearrangement pathways.

General Mechanistic Principles in Sulfonyl Chemistry Relevant to this compound

The reactivity of the sulfonyl chloride group in this compound is governed by the principles of nucleophilic substitution at a tetracoordinate sulfur atom. The sulfur atom is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom.

Nucleophilic attack on the sulfonyl chloride can proceed through different mechanisms, primarily a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate. nih.govnih.gov The operative mechanism depends on the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

For most nucleophiles, the reaction is believed to proceed via a concerted mechanism where the nucleophile attacks the sulfur atom and the chloride ion departs simultaneously, passing through a trigonal bipyramidal transition state. nih.gov The presence of the ortho-benzyl ester group can influence the reactivity of the sulfonyl chloride through both steric and electronic effects. Steric hindrance from the bulky ortho group might be expected to slow down the reaction. However, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown an unexpected acceleration of nucleophilic substitution, which has been attributed to relief of ground-state strain upon moving to the transition state. nih.gov

Applications of Benzyl 2 Chlorosulfonyl Benzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Agrochemicals

The structural framework of Benzyl (B1604629) 2-(chlorosulfonyl)benzoate makes it an important precursor for the development of modern agrochemicals, particularly herbicides and fungicides. The presence of the chlorosulfonyl group is key to its utility in this field.

Intermediate for Triflusulfuron-methyl Fungicides and Herbicides

Benzyl 2-(chlorosulfonyl)benzoate is a direct structural analog and key intermediate for the synthesis of sulfonylurea herbicides. A closely related compound, 2-chlorosulfonyl-3-methyl benzoate (B1203000), is a pivotal intermediate in the production of Triflusulfuron-methyl. google.com Triflusulfuron-methyl is a potent sulfonylurea herbicide developed for the control of broadleaf and gramineae weeds, especially in beet fields, demonstrating high efficacy and environmental safety. google.com The synthesis pathway relies on the chlorosulfonyl group to build the core sulfonylurea structure essential for the herbicide's biological activity. The use of a benzyl ester, as in this compound, offers an alternative synthetic strategy compared to the methyl ester, primarily related to the methods of protecting and deprotecting the carboxylic acid group during synthesis.

| Intermediate Scaffold | Target Agrochemical | Application |

| 2-(Chlorosulfonyl)benzoate Ester | Triflusulfuron-methyl | Herbicide for weed control in beet fields google.com |

Derivatization Pathways to Biologically Active Agrochemical Analogues

The true strength of this compound as an agrochemical intermediate lies in its potential for derivatization. The highly reactive chlorosulfonyl chloride (-SO2Cl) functional group can readily react with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows chemists to create extensive libraries of new molecules by attaching different chemical moieties to the benzenesulfonyl core. Each new derivative has the potential to become a novel agrochemical with unique properties, such as improved potency, a broader spectrum of activity, or enhanced crop safety. This derivatization capability makes it a valuable scaffold for discovering the next generation of fungicides and herbicides.

Building Block for Pharmaceutical and Bioactive Intermediates

In the realm of medicinal chemistry, this compound serves as a foundational scaffold for constructing complex molecules with potential therapeutic value. Its utility spans the creation of novel sulfonamide drugs and the synthesis of medicinally important heterocyclic systems.

Scaffold for Novel Sulfonamide Drug Discovery

The sulfonamide functional group (-SO2NH-) is a well-established pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov Sulfonamide-containing compounds have been developed into numerous FDA-approved drugs targeting a wide array of diseases, including viral infections, cancer, and inflammatory conditions. nih.gov

This compound is an ideal starting material for the synthesis of novel sulfonamides. Its chlorosulfonyl group reacts efficiently with primary or secondary amines to form the stable sulfonamide linkage. This reaction provides a direct pathway to a diverse range of potential drug candidates. The versatility of the sulfonamide scaffold allows it to be used in inhibitors for enzymes like carbonic anhydrase and proteases, making it a cornerstone of modern drug discovery. nih.govdergipark.org.trdergipark.org.tr

Synthesis of Heterocyclic Systems with Potential Medicinal Importance (e.g., Benzothiazine and Imidazole (B134444) Derivatives)

Many of the most effective therapeutic agents are heterocyclic compounds, which contain rings with atoms of at least two different elements. This compound is a valuable building block for synthesizing such structures.

Benzothiazine Derivatives: The molecule can be used in reactions designed to form benzothiazine rings, a class of heterocyclic compounds with known biological activities.

Imidazole Derivatives: The imidazole ring is another critical scaffold in medicinal chemistry, with applications in developing anti-cancer agents. nih.govnih.gov this compound can be used to introduce the substituted benzylsulfonyl group onto an imidazole core, or it can be integrated into a more complex, multi-step synthesis to create novel imidazole-based therapeutic agents. nih.govresearchgate.net

Benzothiazole (B30560) Derivatives: Research has shown that creating hybrid molecules combining a sulfonamide and a benzothiazole scaffold is a promising strategy in drug design. dergipark.org.trdergipark.org.tr Benzothiazole derivatives themselves are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. dergipark.org.trresearchgate.net this compound serves as the ideal precursor for the sulfonamide portion of these hybrid structures.

| Bioactive Scaffold | Therapeutic Area/Application |

| Sulfonamides | Antiviral, Anticancer, Anti-inflammatory, Diuretic nih.govdergipark.org.tr |

| Benzothiazoles | Anticancer, Antidiabetic, Antiviral, Antimicrobial dergipark.org.trresearchgate.net |

| Imidazoles | Anticancer (STAT3 inhibition), Anti-inflammatory nih.govnih.gov |

Role in the Synthesis of Complex Organic Molecules

Beyond its direct applications in agrochemicals and pharmaceuticals, this compound is a valuable tool for the synthesis of complex organic molecules. Its utility stems from its dual reactivity, where the benzyl ester and the chlorosulfonyl group can be manipulated independently.

The benzyl group is a widely used protecting group for carboxylic acids in organic synthesis. beilstein-journals.orgorgsyn.org It is stable under many reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation. This allows a chemist to perform reactions on the chlorosulfonyl portion of the molecule without affecting the carboxylic acid.

Conversely, the chlorosulfonyl group can be reacted first to form a sulfonamide or sulfonate ester, and the benzyl ester can be removed later in the synthetic sequence. This orthogonal reactivity allows for the precise, stepwise construction of highly functionalized and complex molecular architectures. The structural motif is seen in related complex molecules like Benzyl 2-(benzylsulfanyl)benzoate, which are studied for their own unique properties and potential applications in materials science and medicinal chemistry. researchgate.net This strategic role in multi-step synthesis highlights the compound's importance as a versatile intermediate in advanced organic chemistry.

Construction of Polyfunctionalized Aromatic Systems

The presence of both an ester and a sulfonyl chloride moiety allows for the stepwise introduction of various substituents onto the benzene (B151609) ring, leading to the formation of polyfunctionalized aromatic systems. The chlorosulfonyl group is a potent electrophile, readily reacting with nucleophiles, while the benzyl ester can be deprotected under specific conditions to reveal a carboxylic acid, which can then undergo further transformations.

For instance, the synthesis of N-substituted saccharin (B28170) derivatives can be envisioned starting from a related compound, methyl 2-(chlorosulfonyl)benzoate. The chlorosulfonyl group first reacts with an amine to form a sulfonamide. Subsequent intramolecular cyclization, often facilitated by the hydrolysis of the ester to a carboxylic acid, leads to the formation of the saccharin ring system. This strategy highlights the potential of this compound to serve as a precursor for complex heterocyclic structures integrated into an aromatic framework.

Enabling Diverse Carbon-Sulfur and Carbon-Nitrogen Bond Formations

The highly electrophilic nature of the sulfur atom in the chlorosulfonyl group of this compound makes it an excellent handle for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds.

Carbon-Sulfur Bond Formation:

Reactions with sulfur-based nucleophiles, such as thiols, can lead to the formation of thiosulfonates. These reactions are fundamental in the synthesis of various sulfur-containing compounds.

Carbon-Nitrogen Bond Formation:

The reaction of this compound with primary and secondary amines is a cornerstone of its utility, leading to the formation of sulfonamides. This reaction is widely employed in medicinal chemistry and materials science to introduce sulfonyl-linked functionalities. The general reaction is as follows:

This reaction allows for the introduction of a wide variety of organic moieties (R groups) onto the aromatic scaffold, significantly diversifying the accessible molecular space.

Below is a table summarizing the types of bond formations facilitated by this compound:

| Nucleophile Type | Bond Formed | Resulting Functional Group |

| Amines (Primary/Secondary) | C-N | Sulfonamide |

| Thiols | C-S | Thiosulfonate |

| Alcohols | C-O | Sulfonate Ester |

Contributions to Catalysis and Materials Science (Indirectly via Sulfonyl Derivatives)

While this compound itself is not typically used directly as a catalyst, its derivatives, particularly the corresponding sulfonic acids, have shown significant promise in catalytic applications.

Precursors for Sulfonic Acid-Functionalized Catalytic Systems

The chlorosulfonyl group of this compound can be readily hydrolyzed to a sulfonic acid group (-SO₃H). This transformation is key to accessing a class of solid acid catalysts. When these sulfonic acid functionalities are anchored to solid supports, such as silica (B1680970) or nanoparticles, they can serve as highly effective and reusable catalysts for various organic transformations.

For example, sulfonic acid-functionalized nano-γ-Al₂O₃ has been successfully employed as a catalyst in the synthesis of 3-substituted-2H-1,4-benzothiazines. nih.gov The acidic sites provided by the sulfonic acid groups facilitate the reaction, demonstrating the potential of such materials in heterogeneous catalysis. The preparation of these catalysts often involves the reaction of a chlorosulfonated precursor with the support material, followed by hydrolysis.

Advanced Characterization and Spectroscopic Analysis of Benzyl 2 Chlorosulfonyl Benzoate

Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

¹H NMR Spectroscopy: The ¹H NMR spectrum of Benzyl (B1604629) 2-(chlorosulfonyl)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings and the methylene (B1212753) protons of the benzyl group. The protons on the benzoate (B1203000) ring, being part of a substituted system, would likely appear as complex multiplets. The chemical shift of the methylene protons (-CH₂-) is anticipated to be in the range of 5.3-5.4 ppm, influenced by the adjacent oxygen atom. rsc.org The protons on the benzyl ring would typically appear as a multiplet in the 7.3-7.5 ppm region. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-167 ppm. rsc.org The methylene carbon of the benzyl group would likely appear around 67-68 ppm. rsc.org The aromatic carbons would exhibit signals in the typical downfield region of 125-140 ppm, with their precise shifts influenced by the electron-withdrawing nature of the chlorosulfonyl and ester groups. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzyl 2-(chlorosulfonyl)benzoate based on Analogues

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzyl -CH₂- | ~ 5.4 | ~ 67 |

| Aromatic C-H (Benzyl Ring) | ~ 7.3 - 7.5 | ~ 128 - 130 |

| Aromatic C-H (Benzoate Ring) | ~ 7.4 - 8.2 | ~ 126 - 135 |

| Carbonyl C=O | - | ~ 165 |

| Aromatic C-SO₂Cl | - | ~ 140 - 142 |

| Aromatic C-CO₂ | - | ~ 130 - 132 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the C=O stretching of the ester group, typically around 1720-1740 cm⁻¹. The S=O stretching vibrations of the sulfonyl chloride group would likely appear as two distinct bands in the regions of 1370-1390 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric). The C-O stretching of the ester would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ range. theaic.orgresearchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric S=O stretching vibration is often strong in the Raman spectrum. The aromatic ring breathing modes, typically observed in the 1000-1100 cm⁻¹ region, are also expected to be prominent. theaic.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1720 - 1740 (Strong) | Moderate |

| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1370 - 1390 (Strong) | Weak |

| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1170 - 1190 (Strong) | Strong |

| C-O (Ester) | Stretching | 1200 - 1300 (Strong) | Moderate |

| Aromatic C-H | Stretching | > 3000 (Moderate) | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 (Moderate) | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₁₄H₁₁ClO₄S, which corresponds to a molecular weight of approximately 310.75 g/mol . chemsrc.com

Under electron ionization (EI), the molecule is expected to undergo fragmentation. Common fragmentation pathways for benzyl esters include the formation of a benzoyl cation (m/z 105) and a tropylium (B1234903) cation (m/z 91). nist.govmassbank.jp The presence of the chlorosulfonyl group would likely lead to the loss of SO₂ (64 u) or a chlorine radical (35/37 u). The fragmentation of a related compound, m-(chlorosulfonyl)benzoic acid, shows a prominent peak corresponding to the loss of the chlorine atom. nist.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 310/312 | Molecular Ion [M]⁺ | [C₁₄H₁₁ClO₄S]⁺ |

| 275 | [M - Cl]⁺ | [C₁₄H₁₁O₄S]⁺ |

| 246 | [M - SO₂]⁺ | [C₁₄H₁₁ClO₂]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 91 | Tropylium cation | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Single-Crystal X-ray Diffraction Studies of this compound Analogues

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. While a crystal structure for this compound has not been reported, the analysis of its analogues offers valuable insights into its likely molecular conformation.

A study of Benzyl 2-(benzylsulfanyl)benzoate, an analogue where the chlorosulfonyl group is replaced by a benzylsulfanyl group, reveals details about the relative orientation of the benzyl and benzoate moieties. nih.gov In this analogue, the dihedral angle between the aromatic rings of the central thiosalicylic acid core and the terminal O-benzyl group is relatively small, indicating a nearly co-planar arrangement. nih.gov Conversely, the S-benzyl group is significantly twisted with respect to the central ring. nih.gov This suggests that in this compound, the benzyl group and the benzoate ring may also adopt a somewhat planar orientation, while the chlorosulfonyl group would likely be twisted out of the plane of the benzoate ring. The study of other benzoate-containing liquid crystalline compounds also provides information on their packing and crystalline systems, which can be useful for comparative analysis. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure, stability, and reactivity of molecules. DFT calculations can provide optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps. theaic.org

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles, as well as the preferred conformation of the molecule.

Predict vibrational spectra: Calculated IR and Raman frequencies can be compared with experimental data to aid in the assignment of vibrational modes. theaic.org

Analyze the electronic structure: The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions. theaic.org The distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

Determine electrostatic potential maps: These maps would visualize the electron density distribution and highlight regions of positive and negative electrostatic potential, further indicating reactive sites.

While specific DFT studies on this compound are not available, research on similar molecules like 2,6-dichlorobenzyl alcohol demonstrates the utility of DFT in corroborating experimental spectroscopic data and providing deeper insights into molecular properties. theaic.org

Molecular Dynamics and Conformational Analysis of Related Benzyl Benzoate Systems

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in public literature, the principles can be understood by examining studies on structurally related compounds. MD simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. youtube.com

For instance, MD simulations have been employed to study the behavior of benzyl alcohol, a component of the benzyl benzoate structure, within a lipid membrane model. um.es These simulations showed that while the anaesthetic molecule did not cause significant structural changes to the membrane's hydrocarbon region, it did exhibit clear anisotropy in its rotational and translational diffusion within the membrane. um.es The orientation of the benzyl alcohol molecules was found to be specific with respect to the axis normal to the bilayer. um.es

Another relevant study investigated the structural and thermodynamic properties of poly(benzyl acrylate) (PBA) in various imidazolium-based ionic liquids using MD simulations. bohrium.com The results indicated that the size and chemical nature of the anions in the ionic liquids significantly influence the conformation and solvation of the polymer chain. bohrium.com This is quantified through analyses like radial distribution functions (RDFs) and solvent accessible surface area (SASA), which describe the local environment around the polymer. bohrium.com Such studies highlight how the surrounding medium can dictate the conformational preferences of benzyl-containing structures.

Table 1: Insights from Molecular Dynamics and Conformational Analysis of Related Systems

| System Studied | Method | Key Findings | Reference |

| Benzyl alcohol in DMPC lipid bilayer | Molecular Dynamics (MD) Simulation | No significant structural change in the membrane; Anisotropic rotational and translational diffusion of benzyl alcohol. | um.es |

| Poly(benzyl acrylate) in ionic liquids | Molecular Dynamics (MD) Simulation | Anion size and chemistry influence polymer conformation and solvation. | bohrium.com |

| Benzyl 2-(benzylsulfanyl)benzoate | X-ray Crystallography | Nearly co-planar orientation between the central aromatic ring and the O-benzyl group; significant twist in the S-benzyl group. | acs.org |

Quantum Chemical Methods for Mechanistic Insights into Reactions

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the molecular level. These computational approaches allow for the study of transition states, reaction intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway. nih.gov

Esterification Reactions: The formation of benzyl benzoate derivatives involves an esterification reaction. DFT studies have been extensively applied to understand the mechanisms of both catalyzed and uncatalyzed esterification. For the acid-catalyzed esterification of carboxylic acids with alcohols, mechanistic investigations have revealed the formation of cyclic pre-reaction complexes and six-membered ring transition structures, which facilitate the reaction. researchgate.netzendy.io A comprehensive study on the uncatalyzed esterification of acetic acid and its halide derivatives with methanol (B129727) showed that the reaction proceeds through a concerted process involving cyclic transition states. nih.gov The calculated free energy of activation for acetyl chloride was significantly lower than for acetic acid, which aligns with experimental observations of reactivity. nih.gov

Reactions of Sulfonyl Chlorides: The chlorosulfonyl group (-SO₂Cl) is a highly reactive functional group. Quantum chemical studies can provide insight into its various reactions, such as sulfonylation, annulations, and radical reactions. magtech.com.cn Sulfonyl chlorides are known to react with a wide range of unsaturated compounds and imines. magtech.com.cnresearchgate.net For example, the reaction of alkanesulfonyl chlorides with cyclic imines can lead to the formation of N-alkanesulfonyl cyclic iminium ions as intermediates, which are then attacked by nucleophiles present in the system. researchgate.net Theoretical studies can map out the potential energy surface for these transformations, helping to predict the likely products and understand the factors controlling the reaction's outcome. The conversion of primary sulfonamides to sulfonyl chlorides, a synthetically useful transformation, has also been studied, highlighting the development of mild and selective reaction conditions. nih.gov

Table 2: Application of Quantum Chemical Methods to Related Reaction Mechanisms

| Reaction Type | Computational Method | Key Mechanistic Insights | Reference(s) |

| Acid-catalyzed esterification | DFT | Involves cyclic pre-reaction complexes and 6-membered ring transition states. | researchgate.netzendy.io |

| Uncatalyzed esterification | DFT (M06-2X/def2-TZVP) | Proceeds via a concerted mechanism with cyclic transition states; activation energy is lower for acyl chlorides than carboxylic acids. | nih.gov |

| Reactions of sulfonyl chlorides with imines | Experimental/Mechanistic Proposal | Formation of intermediate N-alkanesulfonyl cyclic iminium ions. | researchgate.net |

| Synthesis of sulfonyl chlorides | Experimental/Method Development | Development of mild, selective methods for converting sulfonamides to sulfonyl chlorides. | nih.gov |

By leveraging these advanced computational techniques, researchers can gain a predictive understanding of the properties and reactivity of complex molecules like this compound, guiding future synthetic efforts and material design.

Future Research Trajectories and Emerging Opportunities in Benzyl 2 Chlorosulfonyl Benzoate Chemistry

Development of Highly Selective and Stereocontrolled Reactions

The sulfonyl chloride moiety is a well-established precursor for sulfonamides, sulfonates, and sulfones. nih.gov However, a significant frontier in the chemistry of Benzyl (B1604629) 2-(chlorosulfonyl)benzoate lies in the development of highly selective reactions that can distinguish between various nucleophiles or control stereochemical outcomes.

Future research will likely target the development of catalytic systems that enable enantioselective or diastereoselective transformations at the sulfur atom. For instance, the iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes has demonstrated that sulfonyl chlorides can participate in highly controlled addition reactions to yield (E)-β-chlorovinylsulfones with 100% selectivity. nih.gov Adapting such methodologies to Benzyl 2-(chlorosulfonyl)benzoate could provide access to novel, chiral sulfur-containing compounds. Research into cooperative asymmetric catalysis, which merges photoactive electron donor-acceptor (EDA) complexes with chiral nickel catalysts, has enabled the synthesis of α-C chiral sulfones with excellent enantioselectivity. researchgate.net Applying similar principles to reactions involving this compound could unlock new pathways to complex chiral molecules.

Furthermore, investigations into chemoselective reactions are crucial. Given the presence of the benzyl ester, reaction conditions must be fine-tuned to prevent cleavage of this group while targeting the sulfonyl chloride. This selectivity allows for subsequent transformations on the ester portion of the molecule, making it a valuable building block in multi-step syntheses.

Exploring Novel Catalytic Applications and Material Science Interfaces

The inherent functionalities of this compound make it an intriguing candidate for applications in catalysis and material science. The sulfonyl group is known for its strong electron-withdrawing properties, which can be harnessed to design new catalysts or functional materials.

In catalysis, sulfonyl chlorides are efficient initiators for transition metal-catalyzed atom transfer radical polymerization (ATRP). cmu.eduquora.com This opens the door for using this compound to synthesize polymers with well-defined architectures and a benzyl ester group at the chain end, which can be further functionalized. Research into designing functional aromatic multisulfonyl chloride initiators has shown that the electronic effects of substituents on the aryl ring have a limited impact on the reactivity of the sulfonyl chloride group, offering a versatile methodology for polymer chain-end functionalization. cmu.edu

In material science, the molecule could serve as a monomer or a cross-linking agent in the development of novel polymers. The sulfonyl group can be converted into a sulfonic acid, a functional group widely used in ion-exchange resins and proton-conducting membranes for fuel cells. quora.comscispace.com The synthesis of sulfonyl-functionalized ionic liquids (SFILs) with -SO3H groups demonstrates the potential for creating materials with tailored properties for applications like proton transport. scispace.com The benzyl group, on the other hand, could be used to tune the solubility and processing characteristics of the resulting materials or be removed post-polymerization to unmask a carboxylic acid for further modification.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The synthesis of sulfonyl chlorides often involves highly exothermic reactions and the use of hazardous reagents, making scalability a challenge. rsc.orgrsc.org Flow chemistry offers a powerful solution by providing superior control over reaction parameters such as temperature and mixing, which can improve safety and increase spacetime yield. mdpi.comnih.gov

Future efforts will likely focus on developing continuous flow protocols for the synthesis and subsequent reactions of this compound. Studies have already demonstrated the successful implementation of flow chemistry for the production of aryl sulfonyl chlorides, utilizing continuous stirred-tank reactors (CSTRs) and automated process control to manage hazardous reagents and improve process consistency. mdpi.comresearchgate.net A continuous flow investigation into sulfonyl chloride synthesis using N-chloroamides as a dual-function reagent for oxidative chlorination showed a very high space-time yield and improved safety by preventing thermal runaway. rsc.org Applying these principles to the production of this compound would enable safer, more efficient, and scalable manufacturing.

Automated synthesis platforms, integrated with flow reactors, can further accelerate the exploration of its reaction space. By systematically varying reaction partners, catalysts, and conditions, these platforms can rapidly identify optimal protocols for generating libraries of derivatives for screening in drug discovery or materials science applications.

Designing and Synthesizing Next-Generation Analogues with Tuned Reactivity Profiles

The core structure of this compound provides a scaffold that can be systematically modified to create next-generation analogues with fine-tuned reactivity and properties. Future research will involve the rational design and synthesis of such analogues to expand their synthetic utility.

Modifications could include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzoate (B1203000) ring could modulate the electrophilicity of the sulfonyl chloride. This would allow for a more precise tuning of its reactivity towards different nucleophiles.

Varying the Ester Group: Replacing the benzyl group with other protecting groups (e.g., tert-butyl, allyl) or functional handles could provide orthogonal deprotection strategies, enabling more complex and selective synthetic routes.

Isomeric Variations: Exploring the chemistry of isomers, such as Benzyl 3-(chlorosulfonyl)benzoate or Benzyl 4-(chlorosulfonyl)benzoate, would provide access to different substitution patterns in the final products, which is crucial for structure-activity relationship (SAR) studies in medicinal chemistry.

A patent for the synthesis of 2-chlorosulfonyl-3-methyl benzoate highlights the industrial interest in substituted analogues for applications such as herbicides. google.com By designing analogues with specific electronic and steric properties, researchers can create a toolbox of reagents tailored for a wide range of applications, from the synthesis of bioactive molecules to the creation of advanced functional materials.

Q & A

Q. What analytical approaches validate the stability of this compound under long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.